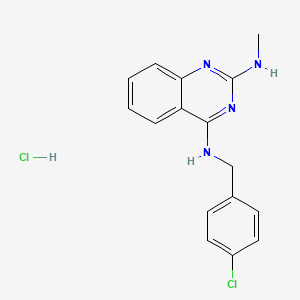
N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride is a compound that belongs to the quinazoline class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of quinazoline derivatives has been extensively studied for their potential as biological inhibitors and for their antimalarial effects.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the condensation of dichloroquinazoline with various amines. For instance, the synthesis of N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives is achieved by reacting 2-chloroquinoline-3-carbaldehydes with amines . Similarly, antimalarial quinazolinediamines are synthesized by condensing 2,4-dichloroquinazoline with N,N-dialkylalkylenediamines, followed by a reaction with arylamines . These methods could potentially be adapted for the synthesis of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms in the quinazoline ring, which are key sites for biological interaction. Docking analysis of similar compounds has shown that hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins are crucial for their inhibitory activity . The specific interactions and binding affinity of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride would need to be determined through computational docking studies.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including aminodehalogenation and nucleophilic substitution, as part of their synthesis process . The reactivity of the chlorine substituent in N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride would be an important consideration for further chemical modifications or for understanding its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and phototoxicity, are important for their practical application. For example, the phototoxic liability of some quinazolinediamines has precluded their clinical evaluation . The specific properties of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride would need to be assessed to determine its suitability for further development as a therapeutic agent.
Applications De Recherche Scientifique
Antimalarial Activity A series of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, related to the compound , were synthesized and evaluated for their antimalarial effects. The research found general antimalarial activity among these compounds, highlighting their potential in this field (Elslager et al., 1981).
Corrosion Inhibition Investigations into benzoxazines, which include derivatives like 3-amino-2-methylquinazolin-4(3H)-one, revealed their properties as corrosion inhibitors on mild steel in acidic environments. These findings suggest possible applications in industrial corrosion prevention (Kadhim et al., 2017).
Antimicrobial Properties Novel quinazolinone derivatives, which include structures similar to N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride, have been synthesized and shown to exhibit antimicrobial activity. This underscores their potential in developing new antimicrobial agents (Habib et al., 2013).
Cancer Research Compounds related to N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride have been synthesized and evaluated as potential human AKT1 inhibitors, indicating their potential application in cancer research and therapy (Ghanei et al., 2016).
Inhibitors of Viral Infection Certain 4-anilino-6-aminoquinazoline derivatives have shown high anti-MERS-CoV (Middle East Respiratory Syndrome Coronavirus) activities, suggesting the potential use of similar compounds in treating viral infections (Lee et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]-2-N-methylquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4.ClH/c1-18-16-20-14-5-3-2-4-13(14)15(21-16)19-10-11-6-8-12(17)9-7-11;/h2-9H,10H2,1H3,(H2,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLDTNLESTSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)
![5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519283.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)
![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)
![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)
![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)
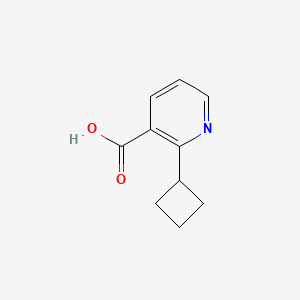
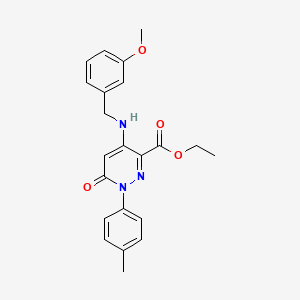
![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)
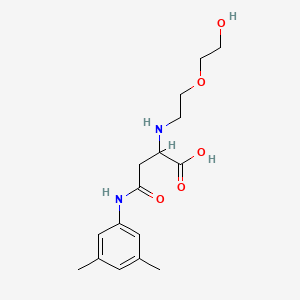
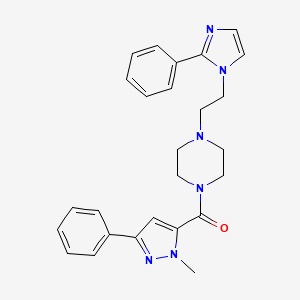
![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)